molecular formula C21H28N2O4S B11441789 2-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-(2-methylcyclohexyl)acetamide

2-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-(2-methylcyclohexyl)acetamide

Cat. No.: B11441789
M. Wt: 404.5 g/mol
InChI Key: YQQKIZACDYMBKR-UHFFFAOYSA-N
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Description

2-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-(2-methylcyclohexyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a methoxyphenyl group, an oxazole ring, and a methanesulfinyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-(2-methylcyclohexyl)acetamide typically involves multiple steps. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the methanesulfinyl group. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis may be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

2-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-(2-methylcyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form sulfide derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfone and sulfide derivatives, as well as various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-(2-methylcyclohexyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-(2-methylcyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[2-(4-Methoxyphenyl)-5-methyl-4-oxazolyl]methyl}sulfinyl-N-(2-methylcyclohexyl)acetamide
  • **2-{[2-(4-Methoxyphenyl)-5-methyl-4-oxazolyl]methyl}sulfinyl-N-(3-methoxypropyl)acetamide

Uniqueness

The uniqueness of 2-{[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-YL]methanesulfinyl}-N-(2-methylcyclohexyl)acetamide lies in its specific structural features, such as the combination of the methoxyphenyl group, oxazole ring, and methanesulfinyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H28N2O4S

Molecular Weight

404.5 g/mol

IUPAC Name

2-[[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfinyl]-N-(2-methylcyclohexyl)acetamide

InChI

InChI=1S/C21H28N2O4S/c1-14-6-4-5-7-18(14)22-20(24)13-28(25)12-19-15(2)27-21(23-19)16-8-10-17(26-3)11-9-16/h8-11,14,18H,4-7,12-13H2,1-3H3,(H,22,24)

InChI Key

YQQKIZACDYMBKR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NC(=O)CS(=O)CC2=C(OC(=N2)C3=CC=C(C=C3)OC)C

Origin of Product

United States

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